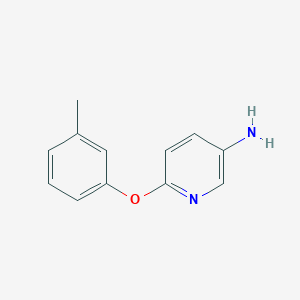

6-(3-Methylphenoxy)pyridin-3-amine

Description

Significance of Pyridin-3-amine Derivatives in Chemical Research

Pyridin-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in chemical research. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in a vast array of natural products and synthetic molecules. The presence of an amino group at the 3-position of the pyridine ring imparts specific electronic properties and provides a key reactive handle for further chemical modifications.

Aminopyridines, including the 3-amino isomer, are known to interact with various biological targets, which has led to their extensive investigation in medicinal chemistry. orgsyn.org They serve as crucial building blocks in the synthesis of more complex molecules with diverse pharmacological activities. orgsyn.org For instance, the aminopyridine scaffold is found in drugs with applications ranging from antiviral to anticancer agents. orgsyn.org The preparation of 3-aminopyridine (B143674) itself can be achieved through methods like the Hofmann rearrangement of nicotinamide.

Role of Phenoxy Moieties in Diverse Chemical Structures

The phenoxy group, which consists of a phenyl ring attached to an oxygen atom, is another prevalent structural unit in organic chemistry. Its incorporation into a molecule can significantly influence its physical, chemical, and biological properties. The oxygen atom of the phenoxy moiety can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Furthermore, the aromatic nature of the phenyl ring allows for π-π stacking interactions, another important factor in molecular assembly and drug-receptor interactions.

The substitution pattern on the phenyl ring of the phenoxy moiety can be readily varied, allowing for the fine-tuning of a molecule's properties. For example, the introduction of a methyl group, as seen in the meta position of 6-(3-methylphenoxy)pyridin-3-amine, can impact the molecule's lipophilicity and steric profile, which in turn can affect its solubility and how it interacts with its environment. The synthesis of diaryl ethers, which contain the C-O-C linkage characteristic of phenoxy-substituted compounds, can be achieved through various methods, including Ullmann condensation and more modern palladium-catalyzed cross-coupling reactions.

Contextualization of this compound within Contemporary Organic Chemistry Research

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components place it firmly within areas of active investigation in organic and medicinal chemistry. The combination of a pyridin-3-amine scaffold with a substituted phenoxy ether linkage is a strategy employed in the design of new molecules with potential therapeutic applications.

Research on related structures, such as 6-phenoxypyridin-3-amine (B1584284) derivatives with different substitution patterns, highlights the interest in this class of compounds. For example, various patents and chemical supplier catalogs list compounds with methoxy (B1213986) or dimethyl substitutions on the phenoxy ring, suggesting their use as intermediates in the synthesis of proprietary molecules. The general synthetic approach to such compounds would likely involve the coupling of a suitably substituted phenol (B47542) with a halogenated aminopyridine derivative.

The exploration of compounds like this compound is driven by the ongoing search for novel chemical entities with specific functions. The modular nature of its synthesis allows for the creation of libraries of related compounds, which can then be screened for desired properties, be it in materials science or as potential drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUDDMSXXVKRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 3 Methylphenoxy Pyridin 3 Amine and Its Analogs

Established Synthetic Pathways to Substituted Pyridin-3-amines

The synthesis of the core structure, a pyridin-3-amine substituted at the 6-position, can be approached through several reliable methods, including ring formation reactions or the functionalization of pre-existing pyridine (B92270) rings.

Approaches to 6-Substituted Pyridin-3-amines

A common and efficient strategy to obtain 6-substituted pyridin-3-amines begins with a pre-functionalized pyridine ring, such as a dihalopyridine or a nitropyridine. A key starting material for many syntheses is 6-chloropyridin-3-amine or its precursor, 6-chloro-3-nitropyridine . google.commedchemexpress.com The chlorine atom at the 6-position serves as a good leaving group for subsequent nucleophilic substitution reactions, while the nitro group at the 3-position can be readily converted to the required amine functionality.

Alternative approaches involve building the pyridine ring itself. Multi-component reactions offer a direct route to highly substituted pyridines. For instance, a base-catalyzed, three-component reaction of ynals, isocyanates, amines, and alcohols can yield 2,3,6-substituted pyridines with high regioselectivity in a single step. organic-chemistry.org Similarly, formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes provide a practical pathway to various substituted pyridines, including pyridin-3-amine scaffolds. nih.gov

Introduction of the Amine Functionality

The introduction of an amine group at the 3-position of the pyridine ring is a critical step. The most prevalent method is the reduction of a nitro group. Starting with a 3-nitropyridine (B142982) derivative, such as 6-chloro-3-nitropyridine, the nitro group is converted to a primary amine using standard reducing agents. google.com Common systems for this transformation include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of metal salts like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. google.comgoogle.com

Modern cross-coupling reactions also provide a direct route to aminopyridines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds between an aryl halide (like a 6-chloropyridine) and an amine source. wikipedia.orgacs.org While typically used for aryl amines, variations can be applied to heterocycles. chemspider.commdpi.com Other specialized methods include the Chichibabin reaction, though it typically directs amination to the 2- and 4-positions, and the transformation of pyridine N-oxides, which can activate the ring for amination. researchgate.netgalchimia.comwikipedia.org

Strategies for Incorporating the Phenoxy Moiety

The formation of the aryl ether bond between the pyridine ring at the 6-position and the 3-methylphenol (m-cresol) is a pivotal transformation in the synthesis of the target molecule. This is generally achieved through etherification or metal-catalyzed cross-coupling reactions.

Etherification Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming the phenoxy linkage. masterorganicchemistry.com The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, especially at the 2- and 6-positions when a suitable leaving group is present. stackexchange.com In this context, the phenoxide ion, generated by deprotonating m-cresol (B1676322) with a base, acts as the nucleophile, displacing a halide (typically chloride or bromide) from the 6-position of the pyridin-3-amine precursor. acs.org

The classic Williamson ether synthesis framework can be applied here, where the sodium or potassium salt of m-cresol reacts with a 6-halopyridine derivative. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent to facilitate the substitution process.

Cross-Coupling Methodologies for Aryl Ether Formation

Metal-catalyzed cross-coupling reactions have become indispensable for the synthesis of diaryl ethers due to their high efficiency and broad substrate scope.

The Ullmann condensation is a well-established, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.org This method is highly effective for creating the C-O bond between the pyridine ring and the phenoxy group. researchgate.netnih.gov The reaction typically requires a copper(I) catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand, and a base in a high-boiling polar solvent. wikipedia.orgmdpi.comarkat-usa.org

More recently, palladium-catalyzed C-O cross-coupling reactions , analogous to the Buchwald-Hartwig amination, have been developed. nih.govacs.org These methods utilize a palladium precatalyst and a specialized phosphine (B1218219) ligand to facilitate the coupling of aryl halides with phenols, often under milder conditions than the traditional Ullmann reaction. acs.orgnih.gov

Specific Reaction Conditions and Reagent Systems

The success of the synthetic pathways described above is highly dependent on the specific reagents and conditions employed. The choice of catalyst, base, solvent, and temperature can significantly influence reaction yield and purity.

For the formation of the aryl ether linkage via Ullmann condensation , a typical system involves a copper(I) salt catalyst (e.g., CuI) with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures, often ranging from 120 °C to over 200 °C. wikipedia.orgmdpi.com

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Reference(s) |

|---|---|---|---|---|---|

| Ullmann Ether Synthesis | CuI / Ligand (e.g., PPh₃, TMEDA) | K₂CO₃, Cs₂CO₃, KOH | Toluene (B28343), DMF, DMSO | 100-140 | wikipedia.orgmdpi.comarkat-usa.org |

| Buchwald-Hartwig C-O Coupling | Pd₂(dba)₃ / Ligand (e.g., AdBrettPhos) | K₃PO₄ | Toluene, Dioxane | 80-110 | acs.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOtBu | Toluene | 80-100 | wikipedia.orgchemspider.com |

| Nitro Group Reduction | SnCl₂·2H₂O | - | Ethanol (B145695), Ethyl Acetate (B1210297) | Reflux | google.com |

| SNAr Etherification | None | NaH, K₂CO₃ | DMF, DMSO | Room Temp. to 100 | acs.orgznaturforsch.com |

Palladium-catalyzed C-N and C-O couplings rely on a combination of a palladium source, like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky electron-rich phosphine ligand. wikipedia.orgchemspider.comacs.org The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) being commonly used in solvents such as toluene or dioxane. wikipedia.orgacs.org

The reduction of a 3-nitro group to a 3-amino group can be effectively achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate at reflux temperatures. google.com For SNAr reactions, a strong base like sodium hydride (NaH) is often used to deprotonate the phenol, with the reaction proceeding in a polar aprotic solvent like DMF. znaturforsch.com

Based on the current search, detailed crystallographic data for the specific chemical compound 6-(3-Methylphenoxy)pyridin-3-amine is not available. While structural analyses for similar compounds, such as 6-Methylpyridin-3-amine, have been published, this information does not directly apply to the requested molecule.

Therefore, it is not possible to provide an article on the structural investigations of this compound as outlined in the request. The necessary experimental data from single-crystal X-ray diffraction studies, including its crystal system, space group, bond lengths, bond angles, torsion angles, and specific intermolecular interactions, are not present in the available search results.

To generate the requested article, a crystallographic study of this compound would need to be performed and its results published in a scientific journal.

Structural Investigations of 6 3 Methylphenoxy Pyridin 3 Amine

Crystallographic Analysis of Molecular Architecture

Intermolecular Interactions and Crystal Packing Motifs

Halogen Bonding and Other Non-Covalent Interactions in Analogs

While a crystal structure for 6-(3-Methylphenoxy)pyridin-3-amine itself is not extensively reported in the literature, the analysis of its analogs, particularly those containing halogens, provides a robust model for its potential intermolecular interactions. In crystals of aminopyridine derivatives, molecules are often linked by intermolecular N—H⋯N hydrogen-bonding interactions, which can form extensive one- or two-dimensional networks. researchgate.netnih.gov For instance, in the crystal structure of 6-Methylpyridin-3-amine, intermolecular N—H⋯N hydrogen bonds are key to stabilizing the structure. nih.gov

Thermal Ellipsoid Representations (e.g., ORTEP Analysis)

A thermal ellipsoid plot, frequently generated using programs like the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP), illustrates the anisotropic displacement parameters of atoms in a crystal lattice. researchgate.net These ellipsoids represent the volume wherein there is a certain probability (typically 50%) of finding the center of an atom, indicating the magnitude and direction of its thermal vibration. researchgate.netresearchgate.netresearchgate.net

As a specific ORTEP plot for this compound is not publicly available, the plot for the closely related analog, 6-Methylpyridin-3-amine , is presented here for illustrative purposes. In its crystal structure, the atoms of the pyridine (B92270) ring are nearly coplanar. nih.govresearchgate.net The thermal ellipsoids for the ring atoms are typically anisotropic, showing less motion within the plane of the ring and more motion perpendicular to it. The amine nitrogen and the methyl carbon atoms are observed to be slightly out of the pyridine ring plane. nih.govresearchgate.net The hydrogen atoms of the amine group and the methyl group would exhibit larger, more spherical thermal ellipsoids, reflecting their greater vibrational freedom and rotational uncertainty. An ORTEP analysis provides a crucial quality check for a crystal structure determination, ensuring the model accurately represents the atomic positions and their dynamics. researchgate.net

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, providing detailed information about its chemical environment, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise data on the structure of a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. While an experimental spectrum for this compound is not available, a predicted spectrum can be constructed based on known values for its constituent fragments and related structures. rsc.orgpressbooks.pubchemicalbook.comchemicalbook.com The protons on the pyridine ring are expected to appear in the aromatic region, deshielded by the ring current. The protons on the m-cresol (B1676322) ring will also resonate in the aromatic region, with their specific shifts influenced by the ether linkage and the methyl group. The amine protons typically appear as a broad signal, the position of which can be dependent on solvent and concentration. msu.edu

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2/H-4 | ~7.8 - 8.2 | Doublet |

| Pyridine H-5 | ~6.8 - 7.2 | Doublet of doublets |

| m-Cresol H-2/H-6 | ~6.9 - 7.3 | Multiplet |

| m-Cresol H-4/H-5 | ~6.7 - 7.1 | Multiplet |

| Amine (-NH₂) | ~3.5 - 5.0 | Broad singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the two aromatic rings will resonate in the typical downfield region for sp² carbons (110-160 ppm). The carbon attached to the ether oxygen (C-O) and the nitrogen atoms will be significantly deshielded. pressbooks.pubucl.ac.uk The methyl carbon will appear at the most upfield position.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-6 (C-O) | 160 - 165 |

| Pyridine C-3 (C-N) | 135 - 140 |

| Pyridine C-2, C-4, C-5 | 110 - 145 |

| m-Cresol C-1 (C-O) | 155 - 160 |

| m-Cresol C-3 (C-CH₃) | 138 - 142 |

| m-Cresol C-2, C-4, C-5, C-6 | 115 - 130 |

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. For this compound, characteristic absorption bands are expected for the amine, ether, and aromatic moieties. nist.gov

The primary amine (–NH₂) group will exhibit two characteristic N-H stretching bands. lmu.edu The C-O-C ether linkage, specifically an aryl ether, will show strong asymmetric and symmetric stretching bands. pressbooks.pubyoutube.comblogspot.com The aromatic rings will produce C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching (in-ring) vibrations in the 1400-1600 cm⁻¹ region.

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2970 |

| C=C Aromatic Ring Stretch | Pyridine & Benzene (B151609) Rings | 1400 - 1600 |

| N-H Scissoring (Bend) | Primary Amine | 1580 - 1650 |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In the absence of published experimental mass spectra for this compound, a theoretical analysis based on its chemical structure and established principles of mass spectrometry provides a predictive overview of its behavior under ionization.

The molecular formula of this compound is C₁₂H₁₂N₂O. This corresponds to a monoisotopic mass of 200.0950 atomic mass units and an average molecular weight of approximately 200.24 g/mol . wikipedia.orgchemspider.com When subjected to electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•). In accordance with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, the molecular ion peak should appear at a mass-to-charge ratio (m/z) of 200. The presence of two aromatic rings is anticipated to lend stability to the molecular ion, making its peak readily observable in the spectrum. blogspot.comlibretexts.org

The fragmentation of this compound is predicted to be dominated by the cleavage of the ether linkage, a characteristic fragmentation pathway for aromatic ethers. blogspot.comwhitman.edumiamioh.edu This cleavage of the C-O bond between the pyridinyl and phenoxy moieties can proceed via two primary pathways:

Pathway A: Cleavage resulting in the retention of the positive charge on the pyridinyl fragment. This would lead to the formation of the 3-aminopyridin-6-yl cation at m/z 94 and the loss of a neutral 3-methylphenoxy radical.

Pathway B: Cleavage wherein the charge is retained on the methyl-substituted phenoxy portion of the molecule. This fragmentation would generate the 3-methylphenoxy cation at m/z 107.

Further fragmentation of these primary ions is also expected. For instance, the 3-methylphenoxy cation (m/z 107) could subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, resulting in a fragment ion at m/z 79. whitman.edu The aminopyridine fragment may also undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN). researchgate.net

A summary of the key predicted ions in the electron ionization mass spectrum of this compound is provided in the interactive table below.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion Structure | Designation/Origin |

|---|---|---|

| 200 | [C₁₂H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 107 | [C₇H₇O]⁺ | 3-Methylphenoxy cation |

| 94 | [C₅H₆N₂]⁺• | 3-Aminopyridin-6-yl cation |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 6-(3-methylphenoxy)pyridin-3-amine.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. Due to the presence of flexible single bonds, particularly the C-O-C ether linkage and the C-N amine bond, the molecule can exist in various conformations.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.375 | - | - |

| O-C (pyridine) | 1.358 | - | - |

| C-N (amine) | 1.402 | - | - |

| C-O-C | - | 118.5 | - |

| Pyridine-Phenoxy | - | - | 45.2 |

| Pyridine-Amine | - | - | 10.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Harmonic Vibrational Frequency Calculations

Once the optimized geometry is obtained, harmonic vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical vibrational spectrum can be compared with experimental data, if available, to validate the accuracy of the computational method and the optimized geometry. For this compound, characteristic vibrational modes would include the C-O-C ether stretch, N-H stretches of the amine group, and various aromatic C-H and C-C stretching and bending modes of the pyridine (B92270) and phenyl rings.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.org The energies and spatial distributions of these orbitals provide crucial information about the molecule's ability to donate or accept electrons. semanticscholar.org

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. In this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. Due to the presence of the electron-donating amine and phenoxy groups, the HOMO density is likely distributed over the pyridine ring and the nitrogen atom of the amine group, as well as the oxygen atom of the ether linkage. This distribution suggests that these sites are the most probable locations for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. For this compound, the LUMO is anticipated to be predominantly located on the electron-deficient parts of the molecule. The pyridine ring, being inherently electron-withdrawing, is expected to have a significant contribution to the LUMO. This suggests that nucleophilic attack is most likely to occur at the carbon atoms of the pyridine ring.

HOMO-LUMO Energy Gap and Molecular Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap implies that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap suggests high stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness measures the resistance to a change in electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

| Electrophilicity Index (ω) | 2.72 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules. It serves to illustrate the application of FMO theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It provides a guide to the molecule's reactivity, particularly its behavior towards charged reactants. nih.gov The MEP surface illustrates the electrostatic potential on the molecule's surface, typically color-coded to identify regions of varying electron density.

The MEP map of this compound is anticipated to display a distinct and varied electrostatic landscape. In a typical MEP visualization, regions of negative potential, which are rich in electrons, are colored red, while electron-deficient regions of positive potential are colored blue. Intermediate potential values are represented by a spectrum of colors, such as orange, yellow, and green. researchgate.net

For this compound, the most intense red regions, indicating the most negative electrostatic potential, would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. These atoms possess lone pairs of electrons, making them centers of high electron density. The nitrogen atom of the 3-amino group would also exhibit a region of negative potential, though its intensity might be modulated by its connection to the aromatic ring. Conversely, the most positive potential (blue regions) is expected to be located around the hydrogen atoms of the amine (-NH₂) group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings.

The MEP map directly informs the identification of sites prone to electrophilic and nucleophilic attack.

Nucleophilic Sites: These are the electron-rich regions (red and yellow on the MEP map) that are attractive to electrophiles (species seeking electrons). For this molecule, the primary nucleophilic sites are the pyridine ring nitrogen, the ether oxygen, and the exocyclic amine nitrogen. Studies on substituted pyridines confirm that the heterocyclic nitrogen atom is a primary site for interaction with electrophiles, though its reactivity is sensitive to the nature and position of substituents. nih.govresearchgate.netnih.gov

Electrophilic Sites: These are the electron-deficient areas (blue on the MEP map) that are susceptible to attack by nucleophiles (species donating electrons). The hydrogen atoms of the amine group are the most prominent electrophilic sites, capable of acting as hydrogen-bond donors. The aromatic protons also represent regions of positive potential, making them weak electrophilic centers. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a given molecule dominates, providing a visual and quantitative summary of all close intermolecular contacts. mdpi.com

Although a crystal structure for this compound is not available, a hypothetical Hirshfeld analysis can be constructed based on its functional groups and data from analogous structures. The molecule is rich in hydrogen atoms and contains several hydrogen bond acceptors (the pyridine N, the ether O, and the amine N) and donors (the amine N-H).

The analysis quantifies the percentage contribution of each type of contact to the total Hirshfeld surface area. For this molecule, the contacts are expected to be dominated by H···H interactions due to the abundance of hydrogen atoms. Significant contributions from C···H/H···C contacts, arising from interactions involving the aromatic rings, are also expected. Crucially, the presence of the amine group suggests that N···H/H···N contacts, corresponding to N-H···N hydrogen bonds, would play a key role in the crystal packing, a feature observed in related aminopyridine structures. iucr.org O···H/H···O contacts involving the ether oxygen are also anticipated.

A plausible, hypothetical breakdown of these interactions is presented in the table below, based on analyses of similar molecules containing phenoxy, pyridine, and amine moieties. iucr.orgnih.govresearchgate.net

| Interaction Type | Expected Contribution (%) | Description |

| H···H | ~45-55% | Van der Waals interactions between hydrogen atoms on the periphery of the molecule. |

| C···H / H···C | ~20-30% | Interactions involving aromatic and methyl hydrogens with the carbon atoms of the rings. |

| N···H / H···N | ~10-20% | Primarily represents the formation of N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another. |

| O···H / H···O | ~5-10% | Represents C-H···O or potential weak N-H···O hydrogen bonds involving the ether oxygen. |

| C···C | < 5% | Indicates potential π-π stacking interactions between the pyridine and phenyl rings. |

| Other | < 2% | Minor contributions from other contacts like N···C, O···C, etc. |

This table is a theoretical projection and is not based on experimental data for the title compound.

The quantified intermolecular contacts can be visualized using two-dimensional fingerprint plots, which plot the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). researchgate.net

For this compound, the fingerprint plot would be expected to show:

A large, diffuse region at the center, characteristic of the dominant H···H contacts .

A pair of distinct, sharp spikes in the lower-left region of the plot, which are the definitive signature of N···H/H···N hydrogen bonds . The sharpness of these spikes indicates the strength and directionality of the hydrogen bonds.

"Wings" on either side of the main plot, which represent the significant C···H/H···C contacts .

A smaller set of spikes or wings corresponding to the O···H/H···O contacts .

Energy Frameworks for Crystal Lattice Stability

To further understand the stability of the crystal lattice, energy framework analysis can be employed. This method calculates the interaction energies between molecular pairs within the crystal and visualizes them as a network of cylinders. The radius of the cylinders is proportional to the strength of the interaction energy, providing an intuitive picture of the crystal's energetic architecture. rsc.orgcrystalexplorer.net

The total interaction energy can be decomposed into electrostatic, dispersion, polarization, and repulsion components. Energy frameworks are typically constructed for the electrostatic (red cylinders) and dispersion (green cylinders) components to visualize the dominant forces. crystalexplorer.net

For a hypothetical crystal of this compound, the energy framework analysis would likely reveal:

Electrostatic Framework: Prominent red cylinders would be expected to connect molecules along the directions of the N-H···N hydrogen bonds. This would highlight a strong electrostatic backbone, indicating that these hydrogen bonds are a primary driver of the crystal packing.

Dispersion Framework: Significant green cylinders would likely be observed between the aromatic (phenyl and pyridine) rings of adjacent molecules. This would represent the contribution of π-π stacking and other van der Waals forces, which are dominated by dispersion energy. mdpi.comrsc.org

Tautomeric Equilibria Studies (Applicability to Pyridin-3-amines)

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for pyridin-3-amines. The potential for proton transfer allows for the existence of both amino and imino tautomeric forms.

For this compound, two primary tautomeric forms can be considered: the amine tautomer and the imine tautomer.

Amine Tautomer: this compound

Imine Tautomer: 6-(3-Methylphenoxy)-1H-pyridin-3-imine

The tautomeric equilibrium of pyridin-3-amines is known to be sensitive to the solvent environment. nih.govacs.orgrsc.orgresearchgate.netnih.gov Solvation can significantly alter the relative stabilities of the tautomers.

Non-polar Solvents: In non-polar solvents, the relative stability of the tautomers is expected to be similar to the gas phase, with the amine form being predominant. The weak interactions with the solvent are not sufficient to overcome the intrinsic stability of the aromatic amine tautomer.

Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, acetone), the more polar imino tautomer will be better stabilized through dipole-dipole interactions. This leads to a decrease in the energy difference between the tautomers, and the population of the imino form may become more significant.

Polar Protic Solvents: In polar protic solvents (e.g., water, ethanol), the effect is even more pronounced. These solvents can act as both hydrogen bond donors and acceptors, effectively stabilizing the charge separation in the more polar imino tautomer. researchgate.net Theoretical studies on similar systems have shown that in highly polar and protic environments, a reversal of tautomeric preference can occur, with the imino form becoming the more stable species. rsc.org

The predicted tautomeric preferences in different solvent environments are summarized in the table below.

| Solvent Environment | Dielectric Constant (ε) | Predominant Tautomer | Relative Stability (Amine vs. Imine) |

| Gas Phase | 1 | Amine | Amine significantly more stable |

| Non-polar (e.g., Toluene) | ~2.4 | Amine | Amine more stable |

| Polar Aprotic (e.g., Acetone) | ~21 | Amine | Stability difference decreases |

| Polar Protic (e.g., Water) | ~80 | Potentially Imine | Stability can be comparable or reversed |

This table illustrates the general trend of solvent effects on the tautomeric equilibrium of pyridin-3-amines.

Reaction Mechanisms and Chemical Transformations

Reactivity of the Pyridin-3-amine Core

The pyridin-3-amine core is the primary site for many chemical transformations. The reactivity is a balance between the nucleophilic amino group and the electron-deficient, aromatic pyridine (B92270) ring.

The exocyclic amino group at the C-3 position is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is central to its use as a building block in synthetic chemistry.

Acylation: The amine group can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This is a common transformation used to introduce new functional groups or to protect the amine. For instance, reaction with acetic anhydride (B1165640) would yield N-(6-(3-methylphenoxy)pyridin-3-yl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. nih.govrasayanjournal.co.in This reaction is widely used in medicinal chemistry to synthesize compounds with potential biological activity. rasayanjournal.co.in

Alkylation: The amine can undergo N-alkylation with alkyl halides, although over-alkylation can be an issue. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for synthesizing secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes and ketones can form Schiff bases or imines. For example, reacting 6-(3-methylphenoxy)pyridin-3-amine with a suitable aldehyde can yield N-(arylmethylene)-6-(3-methylphenoxy)pyridin-3-amines. nih.gov

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |

| Schiff Base Formation | Furan-3-carboxaldehyde | Imine |

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com The reaction is further complicated by the fact that under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgvaia.com

The substituents on this compound have competing directing effects:

-NH₂ (at C3): A strongly activating, ortho-, para-directing group. It directs incoming electrophiles to positions C2 and C4.

Pyridine Nitrogen (at C1): A strongly deactivating, meta-directing group. It directs incoming electrophiles to positions C3 and C5.

The combination of these effects makes predicting the outcome of EAS complex. The powerful activating effect of the amino group would suggest substitution at C2 or C4. However, these positions are the most strongly deactivated by the pyridine nitrogen. Therefore, direct EAS reactions like nitration or halogenation require harsh conditions and may result in low yields or mixtures of products. youtube.comyoutube.com Modern methods for functionalizing specific positions on the pyridine ring often bypass direct EAS, instead using strategies like directed ortho-metalation or dearomatization/rearomatization sequences involving Zincke imine intermediates to achieve selectivity. nih.govnih.gov

For this compound, if forced to undergo EAS, substitution would most likely occur at the C4 position, which is para to the activating amino group, although the reaction would be sluggish.

Table 2: Directing Effects of Substituents on the Pyridine Ring for EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Ring Nitrogen | 1 | Strongly Deactivating | meta- (to C3, C5) |

| Amino (-NH₂) | 3 | Strongly Activating | ortho-, para- (to C2, C4) |

| Phenoxy (-OAr) | 6 | Deactivating (Inductive) | ortho-, para- (to C5) |

Reactions Involving the Phenoxy Moiety

The phenoxy portion of the molecule offers additional sites for chemical transformation.

Ether Bond Cleavage: The aryl ether bond (Pyridine-O-Phenyl) is generally stable but can be cleaved under forcing conditions. Strong acids such as HBr or HI at high temperatures can break this bond. Alternatively, catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C) or nickel, often in combination with a Lewis acid, can achieve cleavage of aryl-ether linkages. rsc.orgnih.govacs.org This would result in the formation of 3-amino-6-hydroxypyridine and m-cresol (B1676322).

Reactions of the Methyl Group: The methyl group on the phenyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 3-((5-aminopyridin-2-yl)oxy)benzoic acid. This transformation could be useful for creating derivatives with different physical or biological properties. Microbial oxidation of terminal methyl groups on aromatic rings is also a known transformation. nih.gov

Role of this compound in Complex Reaction Sequences

While specific examples detailing the use of this compound in multi-step syntheses are not prevalent in readily accessible literature, its structure is archetypal of a scaffold used in medicinal chemistry. Aminopyridine derivatives are key components in a vast number of biologically active molecules and approved drugs. nih.gov This compound serves as a versatile building block, allowing for the construction of more complex molecules through reactions at the nucleophilic amine (as described in 5.1.1) or by further functionalization of the pyridine or phenyl rings. Its structure allows for the exploration of structure-activity relationships by modifying the phenoxy group or by building upon the aminopyridine core.

Photochemical Reactions of Pyridin-3-amine Derivatives

The study of photochemical reactions provides an alternative to thermal methods for generating reactive intermediates. Aminopyridines can absorb UV light, leading to excited states that can undergo various transformations. nih.govacs.org While specific photochemical studies on this compound are not documented, related systems undergo reactions such as:

Radical Reactions: Visible-light-induced photocatalysis can generate radical intermediates from aminopyridine derivatives. For instance, related imidazopyridines have been functionalized via photocatalytically generated fluoroalkyl radicals. mdpi.com

C-H Functionalization: Modern photochemical methods have enabled the direct C-H functionalization of pyridine rings. A recently developed method allows for the C3-amination of pyridines via photochemically generated N-centered radicals that react with Zincke imine intermediates. nih.gov Such strategies could potentially be applied to further functionalize the pyridine core of the title compound.

Catalytic Role in Organic Transformations

Aminopyridines are a well-established class of nucleophilic organocatalysts, with 4-dimethylaminopyridine (B28879) (DMAP) being the most famous example. chemrxiv.org These catalysts function by acting as a potent nucleophile to activate an electrophile (e.g., an acyl group from an anhydride), which is then more readily attacked by a weaker nucleophile (like an alcohol). While 4-aminopyridines are the most active, the general principle can apply to other isomers. The nitrogen atoms in this compound—both the pyridine ring nitrogen and the exocyclic amine—have lone pairs of electrons and could potentially function in organocatalysis. mdpi.com Recent research has focused on developing novel aminopyridine catalysts, including those derived from 4-(N-methylamino)pyridine, for site-selective reactions. chemrxiv.org While not a direct analogue, this highlights the ongoing interest in aminopyridines as tunable organocatalysts. The specific structure of this compound could offer unique steric or electronic properties if employed as a catalyst.

Synthetic Utility and Derivatization Strategies

6-(3-Methylphenoxy)pyridin-3-amine as a Building Block in Complex Chemical Synthesis

The strategic placement of the amino and phenoxy groups on the pyridine (B92270) core makes this compound a valuable starting material for constructing elaborate molecular frameworks. The amine group is a key functional handle, readily participating in various transformations such as acylation to form amides, sulfonylation to produce sulfonamides, and modern cross-coupling reactions to forge new carbon-nitrogen bonds.

The pyridine nitrogen atom can be quaternized or oxidized to an N-oxide, which alters the electronic landscape of the molecule and opens avenues for further functionalization. While the phenoxy ether linkage is generally robust, the attached aromatic ring can be modified through electrophilic substitution reactions, adding another layer of synthetic versatility. This multi-faceted reactivity allows for the systematic construction of compound libraries for screening purposes, facilitating the exploration of structure-activity relationships.

Synthesis of Novel Heterocyclic Derivatives

The inherent reactivity of this compound is effectively harnessed to produce a diverse range of new heterocyclic compounds. These transformations are crucial for expanding the chemical space accessible from this scaffold.

Formation of Fused Ring Systems

The arrangement of the amino group and the pyridine ring nitrogen is well-suited for the construction of fused heterocyclic systems. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused five- or six-membered rings containing additional heteroatoms. One such strategy involves the condensation with 1,3-dicarbonyls to yield fused pyridodiazepines. Similarly, reactions with α,β-unsaturated ketones or esters can pave the way for pyridopyrimidine structures. These rigidified, fused systems are of considerable interest due to their often unique biological activities. researchgate.net

Modifications of the Amine Group

The primary amine at the 3-position is a focal point for derivatization. Standard organic reactions allow for its conversion into a wide array of other functional groups.

| Reagent/Reaction Type | Resulting Functional Group |

| Acid Chloride / Anhydride (B1165640) | Amide |

| Sulfonyl Chloride | Sulfonamide |

| Aldehyde / Ketone (via Reductive Amination) | Secondary / Tertiary Amine |

| Aryl / Alkyl Halide (e.g., Buchwald-Hartwig) | Diaryl / Alkylarylamine |

These modifications are fundamental in medicinal chemistry for fine-tuning a molecule's properties. For example, converting the amine to a sulfonamide is a common tactic in drug design. msu.edu N-arylation reactions, often catalyzed by palladium, provide access to diarylamines, a prevalent structural motif in many biologically active compounds. mdpi.com

Substitutions on the Phenoxy Ring

While the pyridine-amine core is typically more reactive, the phenoxy ring can also be functionalized. The methyl group directs incoming electrophiles primarily to the ortho and para positions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to install new substituents on this ring. These modifications can significantly impact the molecule's steric and electronic profile, which is critical for optimizing interactions with biological targets.

Development of Chemical Probes Utilizing the this compound Scaffold

The modular nature of the this compound framework makes it an excellent starting point for creating chemical probes. These specialized molecules are designed to interact selectively with biological targets like proteins, enabling the study of their functions.

By attaching reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the scaffold, scientists can track the molecule's localization within a cell or isolate its binding partners. For example, a derivative could be designed with a reactive "warhead" to form a covalent bond with a target protein, while a fluorescent tag on another part of the molecule allows for its visualization. Such probes are invaluable tools for target identification and validation in the drug discovery process. mdpi.com

Exploration of Structure-Reactivity Relationships in Derivatives

For instance, adding electron-withdrawing groups to the pyridine ring is expected to decrease the basicity of both the pyridine nitrogen and the exocyclic amine. Conversely, electron-donating groups would enhance basicity. These hypotheses can be tested and quantified through experimental measurements. Computational chemistry can further aid these studies by calculating electronic properties like atomic charges and molecular orbital energies, providing a theoretical framework to rationalize the observed reactivity trends. chemrevlett.com This deep understanding is essential for the rational design of new molecules with precisely tailored properties.

Future Research Directions

Advanced Computational Modeling of 6-(3-Methylphenoxy)pyridin-3-amine Interactions

The initial exploration of any new chemical entity in modern drug discovery often begins with computational modeling. These in silico methods provide crucial insights into the molecule's physicochemical properties and its potential interactions with biological targets, thereby guiding synthetic efforts and biological screening. For this compound, a multi-faceted computational approach is a critical first step.

Molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating the dynamic behavior of proteins and their interactions with ligands. nih.gov For a molecule like this compound, which shares structural motifs with known kinase inhibitors, docking studies could predict its binding affinity and mode of interaction within the ATP-binding sites of various kinases. nih.govresearchgate.net Such studies can identify key hydrogen bonds and hydrophobic contacts, for instance, between the pyridine (B92270) nitrogen or the amine group and amino acid residues like leucine (B10760876) or glutamic acid in a kinase hinge region. researchgate.net Advanced techniques like metadynamics can further elucidate the free energy landscape of the binding process, offering a more detailed picture than standard docking. rsc.orgunimi.it

Density Functional Theory (DFT) calculations offer a deeper understanding of the molecule's intrinsic electronic properties. researchgate.netresearchgate.net DFT can be used to optimize the molecular geometry, calculate the vibrational frequencies for comparison with experimental spectra, and analyze the frontier molecular orbitals (HOMO-LUMO). researchgate.netnih.gov This analysis reveals regions of electrophilicity and nucleophilicity, predicting the molecule's reactivity. Furthermore, DFT can be employed to study the non-covalent interactions, such as π-π stacking or hydrogen bonds, that would govern its binding to a protein target. mdpi.com

These computational approaches, when used in concert, can build a robust profile for this compound before significant resources are committed to laboratory synthesis and testing.

Table 1: Potential Computational Methods and Their Applications

| Computational Method | Application for this compound | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predict binding pose and affinity to protein targets (e.g., kinases). nih.govnih.gov | Identification of key interacting residues, potential hydrogen bonds, and hydrophobic interactions. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex in a biological environment. nih.govdntb.gov.ua | Assessment of binding stability, conformational changes, and the role of solvent. |

| Density Functional Theory (DFT) | Analyze electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net | Molecular geometry, charge distribution, orbital energies (HOMO/LUMO), and vibrational spectra. |

| Metadynamics | Calculate the free energy surface of ligand binding and unbinding. rsc.orgunimi.it | Detailed understanding of binding pathways, transition states, and multiple binding poses. |

Stereochemical Control in Synthesis of Analogs

While this compound is itself an achiral molecule, the introduction of stereocenters into its analogs could be pivotal for enhancing biological activity and selectivity. Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different potencies and metabolic fates. Therefore, a significant future direction is the development of synthetic methods that allow for precise stereochemical control.

A promising and highly innovative strategy is the asymmetric dearomatization of the pyridine ring to produce stereo-enriched piperidine (B6355638) analogs. mdpi.comnih.govacs.orgwhiterose.ac.uk Recent advances have demonstrated the power of chemo-enzymatic cascades for this purpose. nih.govacs.orgwhiterose.ac.ukresearchgate.net This approach could involve an initial chemical reduction of the pyridine followed by a highly stereoselective biocatalytic step using enzymes like amine oxidases and ene-imine reductases (EneIREDs). mdpi.comnih.gov This one-pot, multi-step process can convert a flat, achiral pyridine precursor into a complex, chiral piperidine with high enantiomeric excess (ee). nih.govacs.orgresearchgate.net Applying such a method to a precursor of this compound could generate a library of chiral 3-aminopiperidine derivatives, each with a unique three-dimensional structure for biological evaluation.

Beyond dearomatization, other asymmetric synthesis strategies could be employed to create chiral analogs. This includes the use of chiral-at-metal catalysts, such as rhodium(III) complexes, which have been effective in the asymmetric synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridines. rsc.org These catalysts can orchestrate enantioselective cyclization reactions, yielding products with high stereopurity. rsc.orgrsc.org Another avenue involves using chiral auxiliaries or catalysts derived from readily available natural products, such as amino alcohols, to guide the stereochemical outcome of key bond-forming reactions. researchgate.net

Table 2: Strategies for Stereocontrolled Synthesis of Analogs

| Synthetic Strategy | Description | Potential Chiral Analog | Key Advantages |

|---|---|---|---|

| Chemo-enzymatic Dearomatization | Combination of chemical reduction and biocatalysis (e.g., EneIREDs) to asymmetrically reduce the pyridine ring. nih.govacs.orgwhiterose.ac.uk | Chiral 3-amino-6-(3-methylphenoxy)piperidines | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Catalysis | Use of chiral transition metal complexes (e.g., Rh, Ru) to catalyze enantioselective transformations. rsc.orgresearchgate.net | Pyridine ring with chiral substituents | Broad substrate scope, high catalytic efficiency, tunable ligand systems. |

| Chiral Pool Synthesis | Incorporation of chiral building blocks derived from natural products (e.g., sugars, amino acids). | Analogs with chiral side chains or fused rings | Access to enantiopure starting materials, predictable stereochemistry. |

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. chemijournal.comrroij.comkahedu.edu.in Future research on the synthesis of this compound should prioritize these principles to develop routes that are not only efficient but also environmentally benign.

A key technology in green synthesis is the use of microwave irradiation. nanobioletters.comnih.govmdpi.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. jocpr.comnih.gov The synthesis of aminopyridine and related heterocyclic structures has been shown to benefit significantly from this technology. nanobioletters.comjocpr.comnih.gov

Another powerful green strategy is the design of one-pot, multi-component reactions (MCRs). nih.govmdpi.com These reactions combine two or more starting materials in a single operation to form a complex product, thereby eliminating the need for isolating intermediates and reducing solvent use and waste generation. nih.govresearchgate.net A future synthetic route to this compound could be envisioned as a one-pot process combining precursors like 3-cresol, 6-chloropyridin-3-amine, or other suitable building blocks under microwave irradiation. nih.gov This would represent a significant improvement over traditional multi-step syntheses that often involve protecting groups and hazardous reagents.

By integrating these modern synthetic techniques, new routes to this compound can be developed that are superior in terms of yield, purity, cost, and environmental impact.

Table 3: Comparison of Hypothetical Synthetic Routes

| Parameter | Traditional Route (e.g., Buchwald-Hartwig or Ullmann condensation) | "Green" Route (e.g., Microwave-assisted, One-Pot) |

|---|---|---|

| Number of Steps | Multiple (e.g., 2-4 steps) | One or two steps nih.gov |

| Reaction Time | Hours to days | Minutes to a few hours mdpi.comjocpr.com |

| Energy Consumption | High (prolonged heating/reflux) | Low (short irradiation time) |

| Solvents | Often uses toxic, high-boiling solvents (e.g., DMF, Dioxane) | Uses safer solvents (e.g., Ethanol (B145695), Water) or solvent-free conditions. nih.gov |

| Catalyst | Heavy metal catalysts (e.g., Palladium, Copper), often requiring ligands | May use recyclable catalysts or be catalyst-free. chemijournal.com |

| Atom Economy | Lower, due to byproducts and protecting groups | Higher, especially in multi-component reactions researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for 6-(3-Methylphenoxy)pyridin-3-amine?

Methodological Answer:

The synthesis of pyridin-3-amine derivatives typically involves catalytic hydrogenation of nitro precursors. For example, 6-(Difluoromethoxy)pyridin-3-amine is synthesized via hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using palladium on carbon (Pd/C) in methanol, yielding 105% efficiency . Microwave-assisted methods can enhance reaction kinetics for analogous compounds, as seen in the synthesis of substituted pyridin-3-amines via halogen displacement under controlled microwave irradiation (e.g., 30 min at 120°C) . For this compound, a similar approach could involve nitro-group reduction or nucleophilic aromatic substitution of halides with 3-methylphenol. Optimization should focus on solvent choice (e.g., methanol for hydrogenation), catalyst loading (5–10% Pd/C), and reaction time.

Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Key characterization techniques include:

- NMR : Analyze and spectra to confirm the pyridine ring substitution pattern and methylphenoxy linkage. For example, in 6-(Difluoromethoxy)pyridin-3-amine, the pyridine C-3 amine proton resonates at δ 6.5–7.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO for the target compound).

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and ether C-O-C vibrations (~1250 cm) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported solubility data for pyridin-3-amine derivatives?

Methodological Answer:

Discrepancies in solubility (e.g., log S values ranging from -2.5 to -1.5) may arise from solvent polarity, temperature, or impurities. To address this:

- Experimental Validation : Perform shake-flask solubility tests in standardized solvents (e.g., water, DMSO, ethanol) at 25°C .

- Computational Prediction : Use tools like ALOGPS or ChemAxon to predict log S and compare with experimental data .

- Structural Analogues : Compare with derivatives like 6-Methoxy-3-pyridinemethanamine (solubility in DMSO: 50 mg/mL) to identify trends in substituent effects .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). For example, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine showed COX-2 selectivity via hydrophobic pocket binding .

- QSAR Modeling : Train models on pyridin-3-amine derivatives using descriptors like log P, polar surface area, and H-bond donors. Validate with ChEMBL bioactivity data .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Advanced: How to design structural analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the methylphenoxy group with electron-withdrawing (e.g., trifluoromethyl, as in 6-Methyl-5-(trifluoromethyl)pyridin-3-amine ) or electron-donating substituents (e.g., methoxy ).

- Bioisosteric Replacement : Substitute the pyridine ring with benzoxazine or imidazopyridine cores to enhance metabolic stability .

- Synthetic Routes : Use Suzuki-Miyaura coupling to introduce aryl groups or reductive amination for amine diversification .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential amine vapors .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent oxidation .

Advanced: How to analyze reaction intermediates during the synthesis of this compound?

Methodological Answer:

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro-group reduction or etherification .

- LC-MS/MS : Identify intermediates (e.g., nitro precursors or halogenated byproducts) with high sensitivity .

- Isolation and Crystallization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.